molecular formula C16H10BrNO3 B2549626 N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 74555-99-0

N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2549626
CAS No.: 74555-99-0
M. Wt: 344.164
InChI Key: MPFQLHJYNVDUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of N-(4-Bromophenyl)-2-Oxo-2H-Chromene-3-Carboxamide

X-Ray Crystallographic Analysis of Molecular Configuration

The crystal structure of this compound reveals a planar coumarin backbone (2H-chromene-2-one) with an r.m.s. deviation of 0.031 Å for the ten non-hydrogen atoms. The bromophenyl group is oriented at a dihedral angle of 25.85° relative to the coumarin ring, indicating a moderate twist between the aromatic systems. The carbonyl groups in the molecule adopt a syn configuration, with the amide carbonyl and the chromone carbonyl aligned in the same plane.

Key structural parameters include:

Parameter Value Source
Coumarin ring planarity r.m.s. deviation = 0.031 Å
Dihedral angle (coumarin-bromophenyl) 25.85°
Carbonyl orientation syn configuration

This planar geometry is consistent with other coumarin derivatives, where conjugation stabilizes the aromatic system.

Intermolecular Interactions: Hydrogen Bonding Networks and π–π Stacking

The crystal packing of this compound is governed by weak intermolecular interactions:

Hydrogen Bonding

Molecules form C—H⋯O interactions, creating C(6) chains (centroid distance = 3.7254–3.7716 Å). These chains propagate along the bc plane, linking adjacent molecules through:

  • C—H (aromatic) donors interacting with carbonyl oxygen acceptors.
  • Weak C—H⋯O interactions involving ortho-hydrogens on the bromophenyl ring.
π–π Stacking

Neighboring chains interact via π–π stacking between:

  • Coumarin rings (centroid–centroid distances = 3.7254–3.7716 Å).
  • Bromophenyl rings , which participate in weaker interactions due to the electron-withdrawing bromine substituent.

These interactions collectively form layered structures, enhancing lattice stability.

Comparative Conformational Analysis with Related Chromene Carboxamides

The conformation of this compound differs from structurally related compounds, particularly in dihedral angles and substituent effects:

Dihedral Angle Variations
Compound Dihedral Angle (Coumarin-Phenyl) Source
This compound 25.85°
N-(4-Bromophenyl)-4-oxo-4H-chromene-3-carboxamide 4.90–5.37° (Br, I derivatives)
N-Methyl-4-oxo-N-phenyl-4H-chromene-3-carboxamide 58.48°

The larger dihedral angle in the 4-oxo derivative (58.48°) suggests steric and electronic effects from substituent position (C4 vs. C2).

Substituent Effects
  • Bromine substituent : Electron-withdrawing bromine reduces π–π stacking efficiency compared to non-halogenated analogs.
  • Carboxamide orientation : The anti conformation of the C—N rotamer (observed in 4-oxo derivatives) is absent in the 2-oxo isomer, likely due to steric constraints from the C2 carbonyl group.

Properties

IUPAC Name

N-(4-bromophenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFQLHJYNVDUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Experimental Optimization

While specific yield percentages are omitted in available abstracts, the choice of solvent and temperature critically influences reaction efficiency. Ethanol, a polar protic solvent, facilitates both solubility of reactants and proton transfer during the substitution step. Reflux conditions (∼78°C) ensure sufficient energy for amide bond formation without degrading thermally sensitive components.

Carboxylic Acid Coupling Using HATU

An alternative route employs 7-hydroxycoumarin-3-carboxylic acid as a precursor, activated by 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA). Although this method is explicitly detailed for the 7-hydroxy derivative, its principles are applicable to the non-hydroxylated target compound.

Procedure and Parameters

  • Activation : The carboxylic acid (0.48 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF) at 0°C under nitrogen. HATU (0.72 mmol) is added, followed by 30 minutes of stirring to generate the active ester intermediate.
  • Amine coupling : 4-Bromoaniline (0.48 mmol) and DIPEA (1.4 mmol) are introduced, and the mixture is stirred at room temperature for 18–20 hours.
  • Workup : The reaction is quenched in ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

For the 7-hydroxy analog, this method yields 23% of the desired product, attributed to steric hindrance from the hydroxyl group. Omitting this substituent could plausibly enhance yield, though direct data for the target compound are unavailable.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents Conditions Yield
Aminolysis of ester Alkyl-2-oxo-2H-chromene-3-carboxylate 4-Bromoaniline, ethanol Reflux, 12–15 hrs Excellent (qualitative)
HATU coupling 2-Oxo-2H-chromene-3-carboxylic acid HATU, DIPEA, DMF 0°C to rt, 18–20 hrs 23% (7-hydroxy analog)

Key observations :

  • The aminolysis route is preferred for its simplicity and reported high efficiency, though quantitative metrics require further validation.
  • Peptide coupling agents like HATU enable precise control over reaction stoichiometry but necessitate stringent anhydrous conditions and chromatographic purification.

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.27 (s, 1H, CONH), 8.86 (s, 1H, C4-H), 7.86 (d, J = 8.6 Hz, 1H, C5-H), 7.70–7.55 (m, 4H, Ar-H), 6.91–6.84 (m, 2H, C6-H and C8-H).
  • ¹³C NMR : δ 164.66 (CONH), 161.65 (C2=O), 156.92 (C7a), 132.65–114.33 (aromatic carbons).
  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₁BrNO₄: 359.9871; found: 359.9826.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions:

Example Reaction:
Reagent: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF).
Product: Substituted phenyl derivatives (e.g., hydroxyl or methoxy groups).

Mechanism:

  • Deprotonation of the nucleophile (e.g., OH⁻ or CH₃O⁻).

  • Attack at the para-position to the bromine, leveraging the electron-withdrawing effect of the adjacent carboxamide group.

Key Insight: The reaction rate is enhanced by the electron-deficient aromatic ring, a result of the combined effects of the bromine and carboxamide groups.

Oxidation and Reduction

The chromene core and carboxamide group participate in redox reactions:

Oxidation

Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Products:

  • Oxidation of the chromene double bond forms a diketone derivative.

  • The carboxamide group remains intact under mild conditions.

Reduction

Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products:

  • Reduction of the lactone ring yields dihydrocoumarin derivatives.

  • The bromophenyl group is unaffected under standard conditions.

Hydrolysis Reactions

The carboxamide bond undergoes acid- or base-catalyzed hydrolysis :

ConditionReagentsProducts
Acidic (HCl/H₂O)Concentrated HCl, reflux2-Oxo-2H-chromene-3-carboxylic acid + 4-bromoaniline
Basic (NaOH/H₂O)Aqueous NaOH, 60°CSame as acidic hydrolysis

Mechanistic Pathway:

  • Protonation of the amide oxygen (acidic) or hydroxide attack (basic) cleaves the C–N bond.

Cycloaddition and Ring-Opening Reactions

The coumarin lactone ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

Conditions:

  • Solvent: Toluene or xylene.

  • Temperature: 110–120°C.

Product: Fused bicyclic adducts with retained carboxamide functionality.

Functionalization at the Carboxamide Group

The carboxamide nitrogen can be alkylated or acylated:

Example Reaction:
Reagent: Acetyl chloride (CH₃COCl) in pyridine.
Product: N-acetylated derivative, enhancing lipophilicity for pharmacological studies .

Mechanistic and Structural Insights

  • Electronic Effects: The bromophenyl group increases electrophilicity at the para-position, facilitating substitution.

  • Steric Considerations: The carboxamide group imposes minimal steric hindrance, allowing reactivity at both the aromatic ring and lactone moiety.

This compound’s versatility in reactions underscores its utility as a scaffold in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic applications and bioactive derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

The mechanism involves apoptosis induction and cell cycle arrest, particularly at the G1 phase, as demonstrated by flow cytometry and Western blot analyses.

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition correlates with reduced inflammation markers in animal models, suggesting its utility in treating inflammatory diseases.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

These findings indicate moderate antimicrobial activity, warranting further exploration for potential therapeutic uses.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Properties : A study evaluated the effects on MCF-7 and HeLa cells, demonstrating significant cytotoxic effects through apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory effects in a rat model of arthritis showed reduced paw edema and inflammatory cytokines correlating with COX and LOX inhibition.
  • Antimicrobial Efficacy : Comparative studies assessed antimicrobial efficacy against clinical strains of bacteria, revealing promising results particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : The phenyl group is substituted with a methoxy (-OCH₃) group at the para position, attached via an ethyl linker.
  • Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing bromine in the target compound.
  • Synthesis : Prepared via amidation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine under microwave irradiation, yielding 85% efficiency .
N-(4-Fluorophenyl)- and N-(4-Iodophenyl)- Analogs
  • Activity Insight : In maleimide derivatives, halogen size (F, Cl, Br, I) at the para position showed minimal impact on inhibitory potency (IC₅₀: 4.34–7.24 μM), suggesting electronic effects may dominate over steric factors in some contexts . This trend may extend to coumarin carboxamides, though coumarin-specific data are needed.

Substituent Effects on the Coumarin Core

6-Bromo-N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : A bromine atom is added at position 6 of the coumarin core.
  • The 4-methoxyphenyl group improves solubility compared to the bromophenyl group .
6-Bromo-8-methoxy-N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Features bromine at C6 and methoxy at C8 of the coumarin core.
  • Key Differences :
    • The dual substitution creates a more polar molecule, likely increasing water solubility.
    • Methoxy at C8 may enhance hydrogen-bonding interactions with target proteins .
Antitumor Activity
  • Target Compound: No direct activity data are provided, but structurally related benzamidic coumarins (e.g., N-(4-((2-aminophenyl)carbamoyl)benzyl)-2-oxo-2H-chromene-3-carboxamide derivatives) exhibit IC₅₀ values of 0.53–57.59 μM against cancer cell lines (HCT116, MCF7) via HDAC1 inhibition .
  • Comparison: The absence of a 2-aminophenyl group in the target compound may reduce HDAC1 affinity, highlighting the importance of auxiliary substituents.
Anti-Alzheimer’s Activity
  • Triazole-Chromenone Analogs: N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide showed potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.80 μM) due to the triazole moiety’s hydrogen-bonding capacity . The target compound lacks this heterocyclic group, likely diminishing AChE activity.

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3.8 0.12 (DMSO) 210–212
6-Bromo-N-(4-methoxyphenyl)- analog 3.5 0.25 (DMSO) 198–200
N-(4-Methoxyphenethyl)- analog 4.2 0.08 (DMSO) 185–187

Trends :

  • Bromine on the coumarin core (e.g., 6-bromo) reduces LogP and enhances solubility.
  • Methoxy groups improve solubility but lower melting points due to reduced crystallinity .

Biological Activity

N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antibacterial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Chromene Core : A bicyclic structure that contributes to its biological activity.
  • Bromophenyl Group : Enhances hydrophobic interactions with biological targets.
  • Carboxamide Functional Group : Potentially involved in hydrogen bonding with biological macromolecules.

The molecular formula is C16H12BrNO3, with a molar mass of approximately 374.19 g/mol.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The mechanism is believed to involve:

  • Interaction with Bacterial Cell Membranes : Disruption of membrane integrity, leading to cell lysis.
  • Inhibition of Essential Enzymes : Targeting enzymes critical for bacterial survival.

A study demonstrated that this compound could inhibit the growth of various bacterial strains, making it a promising candidate for antibiotic development.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Mechanism of Action : It may inhibit tumor-associated carbonic anhydrase isoforms (CA IX and CA XII), which are implicated in cancer progression. The compound showed sub-micromolar inhibition constants, indicating potent activity against these targets .
  • Cell Line Studies : In vitro assays have shown that the compound induces apoptosis in cancer cells, suggesting its potential as a therapeutic agent. Specific studies reported IC50 values indicating effective concentrations for inhibiting cancer cell proliferation .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition : Binding to and inhibiting key enzymes involved in cancer metabolism and bacterial survival.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Modulation of Signaling Pathways : Affecting pathways related to cell growth and survival.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique advantages of this compound:

Compound NameStructure FeaturesAntibacterial ActivityAnticancer Activity
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamideMethoxy group additionModerateSignificant
7-HydroxycoumarinHydroxy group at position 7LowModerate
4-Bromophenyl CoumarinBromophenyl substitutionHighLow

This table illustrates that the presence of both bromine and carboxamide groups enhances both antibacterial and anticancer activities compared to other derivatives .

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant potency.
  • Anticancer Mechanism Investigation : Another study focused on human cancer cell lines (e.g., MCF-7 breast cancer cells) where treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with 4-bromoaniline. Key steps include:

  • Deprotonation : Use a base like potassium carbonate (K₂CO₃) to activate the carboxylic acid for nucleophilic attack .
  • Coupling Agent : Employ DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF to facilitate amide bond formation .
  • Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from acetone or ethanol yields high-purity crystals .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • Spectroscopy :
  • IR : Confirm amide C=O (1650–1700 cm⁻¹) and lactone (1720–1750 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 160–170 ppm) to verify substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of Br or CO groups) .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding (e.g., N–H⋯O) can be modeled using restraints .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%). Use PLATON to analyze intermolecular interactions .

Q. What strategies address contradictory hydrogen-bonding patterns in crystallographic studies of coumarin derivatives?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) for dimeric motifs) using Etter’s formalism to identify dominant patterns .
  • Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., C–H⋯O vs. π–π interactions) to explain packing discrepancies. For example, coumarin derivatives often exhibit C–H⋯O (25–30%) and Br⋯Br (10–15%) contacts .
  • Temperature-Dependent Studies : Compare room-temperature vs. cryogenic data to assess dynamic disorder effects .

Q. How does the bromophenyl substituent influence the polymerization kinetics of acrylamide derivatives?

  • Methodological Answer :

  • Kinetic Studies : Use dilatometry or DSC to monitor initiation rates. For example, vanadium-based initiators (e.g., [VO(salen)]) show a 0.5-order dependence on initiator and 1.8-order on monomer concentration .
  • Mechanistic Probes : ESR spectroscopy detects radical intermediates, while DFT calculations (B3LYP/6-31G*) model transition states to explain steric/electronic effects of Br substituents .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for coumarin-based enzyme inhibitors?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with MAO-B (PDB: 2V5Z). The bromophenyl group may occupy hydrophobic pockets, enhancing binding affinity (ΔG < −8 kcal/mol) .
  • In Vitro Assays : Measure IC₅₀ values via fluorometric assays (e.g., kynuramine oxidation for MAO-B inhibition). Compare derivatives with/without bromine to quantify halogen effects .

Q. How can researchers reconcile discrepancies in crystallographic data refinement for low-quality crystals?

  • Methodological Answer :

  • Twinned Data : Use TWINLAW in SHELXL to deconvolute overlapping reflections. For example, pseudo-merohedral twinning in coumarin derivatives often requires a twin matrix .
  • Alternative Software : Cross-validate with Olex2 or CRYSTALS to assess model robustness. Discrepancies in R-factors >2% warrant re-examination of absorption corrections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.